molecular formula C7H6FNO3 B6306597 3-fluoro-N,2-dihydroxybenzamide CAS No. 177348-35-5

3-fluoro-N,2-dihydroxybenzamide

Cat. No.: B6306597
CAS No.: 177348-35-5
M. Wt: 171.13 g/mol
InChI Key: FFVFSSILEVMAIK-UHFFFAOYSA-N
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Description

3-fluoro-N,2-dihydroxybenzamide: is a chemical compound with the molecular formula C7H6FNO3. It is a derivative of salicylamide and is classified as a fluoroarene, a fluorobenzene, and a dihydroxybenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N,2-dihydroxybenzamide typically involves the fluorination of a suitable precursor. One common method is the nitration of o-methylphenol to generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. This intermediate is then subjected to a fluorination reaction to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form 2-fluoro-3-nitrobenzoic acid . The final step involves the conversion of 2-fluoro-3-nitrobenzoic acid to this compound through a series of reduction and amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of advanced fluorinating agents and catalysts can further improve the selectivity and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-fluoro-N,2-dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 3-fluoro-N,2-dihydroxybenzamide is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of benzamide derivatives. It serves as a model compound for investigating enzyme interactions and metabolic pathways .

Medicine: Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N,2-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s strong electron-withdrawing effect can modulate the compound’s reactivity and binding affinity. This modulation can influence various biochemical pathways, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

  • 2-fluoro-N,2-dihydroxybenzamide
  • 4-fluoro-N,2-dihydroxybenzamide
  • 3-fluoro-N,2-dihydroxybenzoic acid

Comparison: Compared to its analogs, 3-fluoro-N,2-dihydroxybenzamide exhibits unique properties due to the specific position of the fluorine atom. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and physical properties. For example, the 3-fluoro derivative may have different binding affinities and metabolic stability compared to the 2-fluoro and 4-fluoro derivatives .

Properties

IUPAC Name

3-fluoro-N,2-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-5-3-1-2-4(6(5)10)7(11)9-12/h1-3,10,12H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVFSSILEVMAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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